molecular formula C23H25ClN6 B2399534 N4-(3-chlorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 923193-53-7

N4-(3-chlorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2399534
CAS No.: 923193-53-7
M. Wt: 420.95
InChI Key: AJMUBUHEZKZPNG-UHFFFAOYSA-N
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Description

N4-(3-chlorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with various functional groups

Mechanism of Action

Target of Action

The compound N4-(3-chlorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit various targets such as Cyclin-Dependent Kinase 2 (CDK2) and Mycobacterium tuberculosis . CDK2 is a crucial protein kinase that plays a significant role in cell cycle regulation , while Mycobacterium tuberculosis is the bacterium responsible for tuberculosis .

Mode of Action

The compound interacts with its targets, leading to significant changes. For instance, when it interacts with CDK2, it inhibits the kinase’s activity . This inhibition can lead to alterations in cell cycle progression, potentially leading to apoptosis within certain cells . When the compound acts against Mycobacterium tuberculosis, it displays in vitro activity, inhibiting the growth of the bacteria .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. In the case of CDK2, the inhibition of this kinase disrupts the cell cycle, affecting the proliferation of cells . When acting against Mycobacterium tuberculosis, the compound potentially disrupts the bacterium’s essential biochemical pathways, inhibiting its growth .

Result of Action

The result of the compound’s action depends on its target. When it inhibits CDK2, it can lead to significant cytotoxic activities against certain cell lines . When acting against Mycobacterium tuberculosis, it can inhibit the growth of the bacteria, displaying potent in vitro activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chlorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions. One common method involves the reaction of chloro pyrazolo[3,4-d]pyrimidine with propargyl alcohol in the presence of potassium tert-butoxide to yield 1-phenyl-4-(prop-2-yn-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine . This intermediate can then be further modified to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N4-(3-chlorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N4-(3-chlorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(3-chlorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine stands out due to its specific substituents, which confer unique biological activities and potential therapeutic applications. Its ability to inhibit CDK2 with high potency makes it a valuable compound for further research and development in cancer therapy.

Properties

IUPAC Name

4-N-(3-chlorophenyl)-1-phenyl-6-N,6-N-dipropylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN6/c1-3-13-29(14-4-2)23-27-21(26-18-10-8-9-17(24)15-18)20-16-25-30(22(20)28-23)19-11-6-5-7-12-19/h5-12,15-16H,3-4,13-14H2,1-2H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMUBUHEZKZPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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